molecular formula C19H21N5O2 B6902772 1-(2-Methyl-1,3-benzoxazol-6-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea

1-(2-Methyl-1,3-benzoxazol-6-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea

Cat. No.: B6902772
M. Wt: 351.4 g/mol
InChI Key: KBCQEFRFBBKDGL-UHFFFAOYSA-N
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Description

1-(2-Methyl-1,3-benzoxazol-6-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a benzoxazole ring, a pyridine ring, and a piperidine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-1,3-benzoxazol-6-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Benzoxazole Ring:

    • Starting with 2-aminophenol and acetic anhydride to form 2-methylbenzoxazole.
    • Reaction conditions: Reflux in acetic anhydride.
  • Formation of the Piperidine Derivative:

    • Synthesis of 1-pyridin-2-ylpiperidine from pyridine and piperidine using a suitable catalyst.
    • Reaction conditions: Catalytic hydrogenation.
  • Coupling Reaction:

    • Coupling of the benzoxazole derivative with the piperidine derivative using a urea-forming reagent such as phosgene or triphosgene.
    • Reaction conditions: Anhydrous conditions, typically in a solvent like dichloromethane.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-1,3-benzoxazol-6-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

  • Oxidized derivatives with additional oxygen functionalities.
  • Reduced derivatives with hydrogenated rings.
  • Substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

1-(2-Methyl-1,3-benzoxazol-6-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Methyl-1,3-benzoxazol-6-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea exerts its effects involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: Potential to intercalate with DNA, affecting gene expression.

Comparison with Similar Compounds

    1-(2-Methyl-1,3-benzoxazol-6-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.

    1-(2-Methyl-1,3-benzoxazol-6-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)carbamate: Similar structure but with a carbamate group.

Uniqueness:

  • The presence of both benzoxazole and pyridine rings in the same molecule provides unique electronic and steric properties.
  • The urea linkage offers specific hydrogen bonding capabilities, influencing its biological activity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-21-16-6-5-15(12-17(16)26-13)23-19(25)22-14-7-10-24(11-8-14)18-4-2-3-9-20-18/h2-6,9,12,14H,7-8,10-11H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCQEFRFBBKDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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